molecular formula C7H15ClN2O B13629833 2-Amino-2-cyclopentylacetamide hydrochloride

2-Amino-2-cyclopentylacetamide hydrochloride

Cat. No.: B13629833
M. Wt: 178.66 g/mol
InChI Key: VMKMXCTUHZTOMB-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopentylacetamide hydrochloride is a chemical compound that belongs to the class of amides It is characterized by the presence of an amino group attached to a cyclopentyl ring and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclopentylacetamide hydrochloride typically involves the reaction of cyclopentylamine with chloroacetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The general reaction scheme is as follows:

    Cyclopentylamine + Chloroacetyl chloride: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

    Hydrochloric acid treatment: The intermediate product is treated with hydrochloric acid to form the hydrochloride salt of 2-Amino-2-cyclopentylacetamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopentylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

2-Amino-2-cyclopentylacetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopentylacetamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methylpropanamide hydrochloride
  • 2-Amino-2-phenylacetamide hydrochloride
  • 2-Amino-2-cyclohexylacetamide hydrochloride

Comparison

2-Amino-2-cyclopentylacetamide hydrochloride is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

2-amino-2-cyclopentylacetamide;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c8-6(7(9)10)5-3-1-2-4-5;/h5-6H,1-4,8H2,(H2,9,10);1H

InChI Key

VMKMXCTUHZTOMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C(=O)N)N.Cl

Origin of Product

United States

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